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Compound of Interest

Compound Name: Chloculol

Cat. No.: B169098

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparative analysis of the biological activities of chlorocresol (4-chloro-3-
methylphenol) and its diverse analogs. This document summarizes key quantitative data,
details experimental methodologies, and visualizes relevant biological pathways to support
further research and development in this area.

Recent scientific investigations have underscored the therapeutic potential of chlorocresol and
its derivatives, revealing significant antimicrobial and anticancer properties. This guide
synthesizes findings from multiple studies to offer a comparative perspective on the structure-
activity relationships (SAR) of these compounds.

Antimicrobial Activity: A Comparative Overview

Chlorocresol is a well-established antimicrobial agent effective against a broad spectrum of
Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of
action involves the disruption of microbial cell membranes, leading to cytoplasmic leakage and
the dissipation of the proton motive force.[3] This disruption ultimately uncouples respiration
from ATP synthesis, proving fatal to the microorganism.[3]

The antimicrobial efficacy of phenolic compounds like chlorocresol is influenced by their
lipophilicity and hydrogen bond acidity.[4] Structure-activity relationship studies have shown
that increasing the alkyl chain length on phenolic compounds can enhance antimicrobial
activity, although a "cut-off point" is observed where longer chains lead to decreased efficacy.
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A study on a chlorocresol nanoemulsion disinfectant (CND) demonstrated its potent bactericidal
effect against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was
determined to be 100 pug/mL, and the Minimum Bactericidal Concentration (MBC) was 200
png/mL. Further investigation using electron microscopy revealed that the nanoemulsion caused
significant morphological changes and destruction of the bacterial cell integrity.

In a comparative study, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, an
analog of chlorocresol, exhibited promising antibacterial activity against both Gram-positive and
Gram-negative bacteria with a MIC of 8 pg/mL.

Table 1: Comparative Antimicrobial Activity of Chlorocresol and Its Analogs

Compound Test Organism  MIC (ug/mL) MBC (pg/mL) Reference
Chlorocresol Staphylococcus

, 100 200
Nanoemulsion aureus

4-Chloro-2-((5-

(4- Gram-positive &
nitrophenyl)-1,3, Gram-negative 8 Not Reported
4-oxadiazol-2- bacteria

yl)amino)phenol

Anticancer Activity: A Multi-faceted Approach

Recent research has illuminated the potential of chlorocresol analogs as potent anticancer
agents, acting through various mechanisms, including the induction of apoptosis and the
inhibition of key signaling pathways.

Oxadiazole Analogs

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogs have been
synthesized and evaluated for their anticancer activity against a panel of human cancer cell
lines. The analog 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol
(Compound 6h) demonstrated significant growth inhibition against several cancer cell lines at a
concentration of 10 pM.
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Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs

Percent Growth

Compound ID Cancer Cell Line Inhibition (%Gl) at Reference
10 pM
SNB-19 (CNS
6h 65.12
Cancer)

NCI-H460 (Non-Small
6h 55.61
Cell Lung Cancer)

SNB-75 (CNS
6h 54.68
Cancer)

MCF7 (Breast
6d 24.79
Cancer)

MDA-MB-468 (Breast
6d 26.01
Cancer)

6f UACC-62 (Melanoma) 21.25

Data represents the percentage of cancer cell growth inhibition at a 10 uM concentration of the
test compound.

Chloro-Substituted Chalcones

Chloro-substituted chalcones, which can be considered analogs of chlorocresol, have also
shown significant anticancer potential. Their efficacy is highly dependent on the position and
number of chlorine atoms on the aromatic rings. The presence of methoxy groups alongside
chlorine substitution often enhances anticancer activity. These compounds are believed to
exert their effects through pathways such as the p53 tumor suppressor pathway.

Benzoxazole and Naphthoxazole Analogs

Novel benzoxazole and naphthoxazole analogs of chlorocresol have been synthesized and
evaluated for their antiproliferative activity. Naphthoxazole derivatives, particularly those with a
chlorine atom, exhibited high potency against a range of cancer cell lines, with IC50 values
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comparable to the standard drug cisplatin. Importantly, these compounds showed low toxicity
towards normal human cells.

Table 3: Anticancer Activity of a Naphthoxazole Analog

Compound Cancer Cell Line IC50 (pM) Reference

Naphthoxazole analog  Various human cancer
2.18-2.89
with chlorine cell lines

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)

The antimicrobial activity of the compounds is typically determined using the broth microdilution
method.

¢ Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a
turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in a
suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of
approximately 5 x 10”5 colony-forming units (CFU)/mL in the test wells.

o Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth
medium within a 96-well microtiter plate.

 Inoculation and Incubation: The prepared microbial inoculum is added to each well
containing the diluted compounds. The plate is then incubated under appropriate conditions
(e.g., 37°C for 18-24 hours).

o MIC Determination: The MIC is recorded as the lowest concentration of the compound that
completely inhibits visible microbial growth.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
method used to assess the metabolic activity of cells, which serves as an indicator of cell
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viability.

o Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight in a suitable culture medium.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified duration (e.g., 48 or 72 hours).

o MTT Addition: Following the incubation period, the MTT reagent is added to each well and
incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan
crystals.

e Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g.,
DMSO) is added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured at a
specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the
concentration required to inhibit 50% of cell growth, is then calculated from the dose-
response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of chlorocresol and its analogs are mediated through their interactions
with various cellular signaling pathways.

Antimicrobial Mechanism of Action

The primary antimicrobial action of chlorocresol involves the physical disruption of the bacterial
cell membrane, leading to a cascade of events that result in cell death.
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Antimicrobial Mechanism of Chlorocresol.
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Anticancer Signaling Pathways

Several chlorocresol analogs have been shown to exert their anticancer effects by modulating
key signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance,
some isoxazole derivatives inhibit the PI3K/Akt/mTOR pathway, which is frequently
hyperactivated in cancer.
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Inhibition of the PISK/Akt/mTOR Pathway.
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Experimental Workflow for SAR Studies

The systematic investigation of structure-activity relationships for chlorocresol analogs typically
follows a well-defined experimental workflow, from synthesis to biological evaluation and data

analysis.
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Workflow for SAR Studies of Chlorocresol Analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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